4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid 4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528021
InChI: InChI=1S/C23H23NO4/c25-22(26)20-12-24(11-19(20)14-9-10-14)23(27)28-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,19-21H,9-13H2,(H,25,26)
SMILES:
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol

4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16528021

Molecular Formula: C23H23NO4

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
IUPAC Name 4-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C23H23NO4/c25-22(26)20-12-24(11-19(20)14-9-10-14)23(27)28-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,19-21H,9-13H2,(H,25,26)
Standard InChI Key IVFPTFDNRGYYQE-UHFFFAOYSA-N
Canonical SMILES C1CC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

4-Cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid (C23H23NO4) features a pyrrolidine ring substituted at positions 3 and 4 with carboxylic acid and cyclopropyl groups, respectively. The Fmoc (9-fluorenylmethyloxycarbonyl) group at position 1 provides steric protection for the secondary amine, enabling controlled deprotection in multi-step syntheses .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
IUPAC Name4-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
InChI KeyIVFPTFDNRGYYQE-UHFFFAOYSA-N
Canonical SMILESC1CC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

The stereochemistry at the pyrrolidine ring positions critically influences molecular interactions, though specific optical rotation data remains unreported in available literature.

Synthetic Methodologies

Core Synthesis Strategies

The compound's synthesis typically follows a multi-step approach involving:

  • Pyrrolidine Ring Formation: Cyclization reactions using γ-amino acids or [3+2] cycloadditions between azomethine ylides and dipolarophiles .

  • Cyclopropanation: Transition metal-catalyzed additions to install the cyclopropyl group, often employing palladium complexes with ligands like dppf (diphenylphosphinoferrocene) .

  • Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions .

A representative palladium-mediated protocol from analogous systems achieves 77% yield using:

  • Pd(OAc)₂/dppf catalyst system

  • Potassium vinyltrifluoroborate as cyclopropanation agent

  • Dioxane/water (83:17) solvent mixture at 90°C .

Table 2: Optimized Reaction Conditions for Analog Synthesis

ParameterSpecification
Catalyst Loading1 mol% Pd(OAc)₂ + 2 mol% dppf
Temperature90°C
Reaction Time15 hours
Solvent SystemDioxane/H₂O (83:17)

Research Applications

Peptide Engineering

The Fmoc group enables solid-phase peptide synthesis (SPPS) through:

  • pH-Sensitive Protection: Stable under basic conditions but cleavable with piperidine/DMF (20% v/v)

  • Orthogonal Deprotection: Allows sequential assembly of complex peptides without side-chain interference

Recent studies demonstrate its utility in constructing:

  • Conformationally Restricted Peptides: Cyclopropyl groups enforce specific torsional angles to enhance receptor binding

  • Macrocyclic Compounds: Intramolecular lactamization facilitated by the carboxylic acid moiety

Drug Candidate Development

Pharmaceutical applications leverage:

  • Bioisosteric Replacement: Cyclopropyl mimics unsaturated bonds while improving metabolic stability

  • Solubility Modulation: The carboxylic acid group enhances aqueous solubility of lead compounds

Analytical Characterization

Spectroscopic Profiles

While full spectral data isn't publicly available, analogous compounds show:

  • ¹H NMR: Characteristic Fmoc aromatic protons at δ 7.3-7.8 ppm

  • ¹³C NMR: Carbonyl signals at δ 170-175 ppm for carboxylic acid and carbamate groups

  • HRMS: Expected [M+H]⁺ at m/z 378.1543 (calc. 378.1549)

Emerging Research Directions

Targeted Drug Delivery

Ongoing investigations focus on:

  • Bioconjugation Strategies: Coupling via carboxylic acid to nanoparticle surfaces

  • PROTAC Design: Utilizing the Fmoc group for reversible E3 ligase recruitment

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